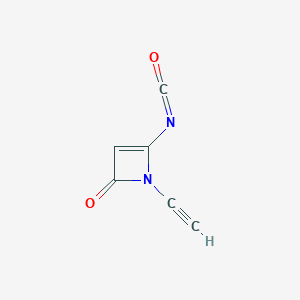
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is a chemical compound with the molecular formula C9H5NO It is known for its unique structure, which includes an ethynyl group and an isocyanato group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) typically involves the reaction of an ethynyl-substituted benzene derivative with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isocyanato group, leading to the formation of amines or other derivatives.
Substitution: The ethynyl and isocyanato groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Scientific Research Applications
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) exerts its effects involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophiles, while the ethynyl group can participate in various addition reactions. These interactions allow the compound to modify other molecules and materials, making it a versatile tool in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethynyl-4-isocyanato-: Similar structure but lacks the azetone ring.
Phenyl isocyanate: Contains the isocyanato group but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the isocyanato group.
Uniqueness
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is unique due to the presence of both the ethynyl and isocyanato groups on the benzene ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
Properties
Molecular Formula |
C6H2N2O2 |
|---|---|
Molecular Weight |
134.09 g/mol |
IUPAC Name |
1-ethynyl-4-isocyanatoazet-2-one |
InChI |
InChI=1S/C6H2N2O2/c1-2-8-5(7-4-9)3-6(8)10/h1,3H |
InChI Key |
IVJAPMCTVMIXKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C(=CC1=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


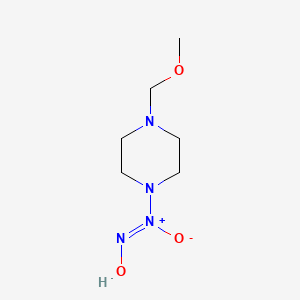
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
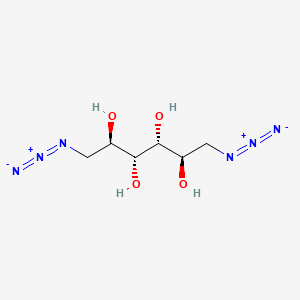
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
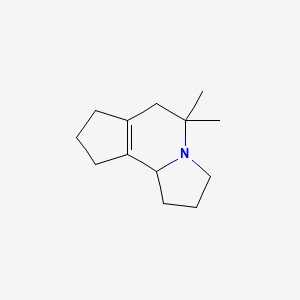

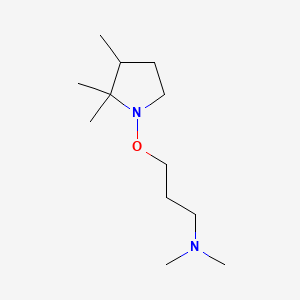
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
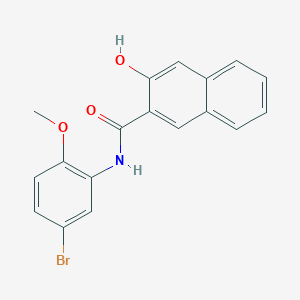

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
